molecular formula C19H20ClFN2O3S B4629507 2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide

2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide

Cat. No.: B4629507
M. Wt: 410.9 g/mol
InChI Key: GDGIRROGDFHOEN-UHFFFAOYSA-N
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Description

2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the morpholine group: This step often involves nucleophilic substitution reactions.

    Attachment of the benzamide moiety: This can be done through amide bond formation using reagents like carbodiimides.

    Chlorination and fluorination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylaniline: Shares the chloro and methyl substituents but lacks the complex thiophene and morpholine groups.

    4-(2-chloroethyl)morpholine: Contains the morpholine and chloroethyl groups but lacks the benzamide and thiophene moieties.

Uniqueness

2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c1-3-13-11(2)27-18(16(13)19(25)23-6-8-26-9-7-23)22-17(24)14-5-4-12(21)10-15(14)20/h4-5,10H,3,6-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGIRROGDFHOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide
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2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide
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2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide
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2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide
Reactant of Route 6
2-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-4-fluorobenzamide

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